molecular formula C13H7ClFNO B1461622 4-(4-Chlorophenoxy)-3-fluorobenzonitrile CAS No. 1153105-44-2

4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Cat. No. B1461622
M. Wt: 247.65 g/mol
InChI Key: SAVHBKZESJHQDD-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenoxy)-3-fluorobenzonitrile” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “4-(4-Chlorophenoxy)benzoic acid” and “4-(4-Chlorophenoxy)phenol”, are known12. These compounds are used in various applications, including as intermediates in chemical synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(4-Chlorophenoxy)-3-fluorobenzonitrile”. However, related compounds like “4-(4-Chlorophenoxy)benzoic acid” and “4-(4-Chlorophenoxy)phenol” are typically synthesized through processes involving chlorination and coupling reactions12.



Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenoxy)-3-fluorobenzonitrile” can be inferred from its name. It likely contains a benzonitrile group (-C≡N), a fluorine atom (-F), and a chlorophenoxy group (-O-C6H4-Cl). However, without specific data or an image of the compound’s structure, a detailed analysis isn’t possible.



Chemical Reactions Analysis

Again, without specific information on “4-(4-Chlorophenoxy)-3-fluorobenzonitrile”, it’s challenging to provide a detailed analysis of its chemical reactions. However, compounds with similar structures are known to undergo various reactions, including chlorination, oxidation, and coupling reactions12.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenoxy)-3-fluorobenzonitrile” are not readily available. However, related compounds like “4-(4-Chlorophenoxy)benzoic acid” and “4-(4-Chlorophenoxy)phenol” are known to have specific melting points, boiling points, and other physical and chemical properties12.


Scientific Research Applications

Structural and Electronic Properties Analysis

4-(4-Chlorophenoxy)-3-fluorobenzonitrile's close relatives, such as fluorobenzonitriles, have been studied for their structural and electronic properties. Research on 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile revealed insights into their standard molar enthalpies of formation, vapor pressures, electronic effects, and UV-vis spectroscopy. These findings are crucial for understanding the basic chemical properties and potential applications of similar compounds like 4-(4-Chlorophenoxy)-3-fluorobenzonitrile (Ribeiro da Silva et al., 2012).

Synthesis Techniques

The synthesis of related compounds, such as 3,4-difluorobenzonitrile and monofluorobenzonitriles, involves halogen-exchange fluorination. Understanding these methods can be essential for the synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile and similar compounds, providing valuable insights into efficient production techniques (Suzuki & Kimura, 1991).

Electromagnetic and Optical Studies

Studies on the electromagnetic and optical properties of similar compounds, such as 4-fluorobenzonitrile, provide a basis for exploring the potential of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile in these areas. Research on the electrochemical reduction of carbon-fluorine bonds and the multiphoton ionization and mass-analyzed threshold ionization spectroscopy of 4-fluorobenzonitrile, offer insights into the chemical behavior and potential applications of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile in fields like photonics and electronics (Muthukrishnan & Sangaranarayanan, 2007), (Zhao et al., 2018).

Application in Synthesis of Novel Compounds

Research on the synthesis of novel compounds, such as 4-aminoquinazoline derivatives, often involves intermediate compounds similar to 4-(4-Chlorophenoxy)-3-fluorobenzonitrile. These studies highlight the potential role of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile in the development of new chemical entities, possibly with pharmaceutical or industrial applications (Li, 2015).

Safety And Hazards

The safety and hazards associated with “4-(4-Chlorophenoxy)-3-fluorobenzonitrile” are not known due to the lack of specific information. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-3-fluorobenzonitrile” could include a detailed study of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.


Please note that this analysis is based on the limited information available and the actual properties of “4-(4-Chlorophenoxy)-3-fluorobenzonitrile” may vary. For a comprehensive analysis, more specific information and experimental data would be needed.


properties

IUPAC Name

4-(4-chlorophenoxy)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVHBKZESJHQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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